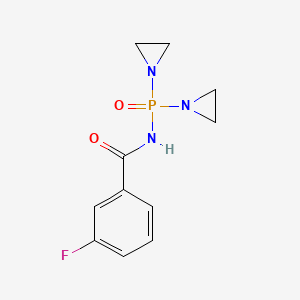
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide is an organophosphorus compound that features a unique structure combining aziridine rings and a fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide typically involves the reaction of m-fluorobenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the phosphine oxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted aziridine derivatives.
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphinyl compounds.
科学的研究の応用
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of aziridine rings, which can alkylate DNA.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide involves the alkylation of nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- N-(Bis(1-aziridinyl)phosphinyl)-N’-(4-methyl-3-nitrophenyl)urea
- N-(Bis(1-aziridinyl)phosphoryl)-2,3,5-triiodobenzamide
Uniqueness
N-(Bis(1-aziridinyl)phosphinyl)-m-fluorobenzamide is unique due to the presence of the m-fluorobenzamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
特性
| 726-91-0 | |
分子式 |
C11H13FN3O2P |
分子量 |
269.21 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN3O2P/c12-10-3-1-2-9(8-10)11(16)13-18(17,14-4-5-14)15-6-7-15/h1-3,8H,4-7H2,(H,13,16,17) |
InChIキー |
UVWOMNGRMYOHOB-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)F)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
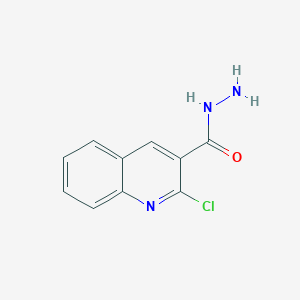
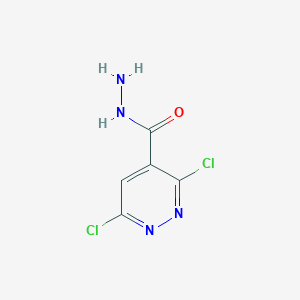

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
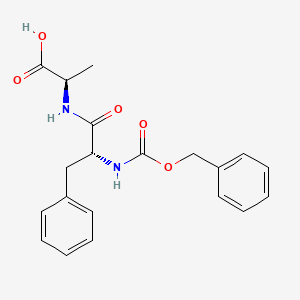
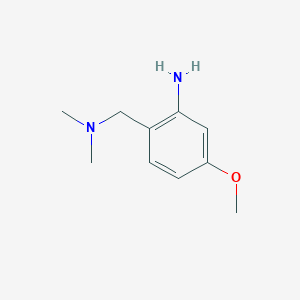
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
